4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole
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Overview
Description
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a pyridin-2-yl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole typically involves the reaction of 2-(pyridin-2-yl)thiazole with bromine in the presence of a suitable solvent. The reaction conditions may vary, but common solvents include ethanol and triethylamine . Another method involves the use of precursor compounds such as 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various halogenated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative .
Scientific Research Applications
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and pyridin-2-yl groups can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyridine: A similar compound with a different substitution pattern.
Thiazole Derivatives: Such as sulfathiazole and ritonavir, which have different biological activities.
Uniqueness
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a pyridin-2-yl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H7BrN2S |
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Molecular Weight |
255.14 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-4-2-3-5-11-7/h2-5H,1H3 |
InChI Key |
RKPUSLMGDKZEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)Br |
Origin of Product |
United States |
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